Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Suzuki-Miyaura coupling C-C bond formation heteroaryl bromide reactivity

Medicinal chemists pursuing FGFR kinase inhibitors often juggle multiple building blocks to achieve C2,C7-diversification, inflating procurement complexity. This compound solves that with orthogonal C2-Br (Suzuki handle) and C7-methyl ester (hydrolyzable to acid/amide) in one 98%-pure scaffold. • Dual handles enable sequential C2-arylation then mild ester hydrolysis-no extra protecting-group steps • 98% purity meets stringent Pd-catalyst compatibility thresholds • Consolidated building block reduces SKU count, simplifying CRO inventory and accelerating SAR campaigns.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 1935107-75-7
Cat. No. B2632096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
CAS1935107-75-7
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC(=CN2C=C1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3
InChIKeyXZDUUFQXKYVYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1935107-75-7) Procurement Guide and Technical Baseline


Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1935107-75-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, bearing a bromine atom at the C2 position and a methyl ester at the C7 position [1]. The compound has a molecular weight of 255.07 g/mol, a computed XLogP3-AA value of 2.6, and a topological polar surface area (TPSA) of 43.6 Ų [1]. Its structural features render it suitable for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings at the C2 bromine site, as well as ester hydrolysis for further carboxylic acid derivatization .

Why Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Cannot Be Replaced with Generic Imidazo[1,2-a]pyridine Analogs


Substituting Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate with unsubstituted imidazo[1,2-a]pyridines or regioisomeric analogs fundamentally alters both the reactivity and the synthetic trajectory of downstream products. The presence of a C2 bromine atom enables palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for site-selective C2 arylation, whereas unsubstituted analogs lack this coupling handle [1]. Additionally, imidazo[1,2-a]pyridine derivatives exhibit position-dependent pharmacological profiles; for instance, compounds with modifications at the 7-position have been identified as key scaffolds in FGFR kinase inhibitors, and substitution at different positions on the bicyclic core yields distinct structure-activity relationships that cannot be reproduced by position-swapped analogs [2].

Quantitative Differentiation Evidence for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Versus Closest Analogs


C2 Bromine Enables Site-Selective Suzuki-Miyaura Cross-Coupling Not Accessible with Non-Brominated Analogs

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate bears a bromine atom at the C2 position, enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids for site-selective C2 arylation [1]. In contrast, the non-brominated analog Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6) lacks a halogen coupling handle and cannot participate in analogous C2 functionalization without prior halogenation, adding an additional synthetic step [2]. Among halogenated comparators, bromoimidazo[1,2-a]pyridines exhibit higher reactivity in palladium-catalyzed cross-couplings compared to chloro analogs due to the weaker C-Br bond relative to C-Cl, enabling milder reaction conditions and broader substrate scope [3].

Suzuki-Miyaura coupling C-C bond formation heteroaryl bromide reactivity

Regioisomeric C2-Bromo Substitution Offers Distinct Coupling Selectivity Versus C3-Bromo Analogs

The target compound Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate positions the bromine atom at the C2 position of the imidazole ring, whereas the structurally related analog Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1251033-23-4) places the bromine at the C3 position . This regioisomeric difference dictates the vector and electronic environment of subsequent C-C bond formation [1]. The C2 position is adjacent to the bridgehead nitrogen, whereas the C3 position is more electron-rich due to conjugation with the pyridine nitrogen; this electronic disparity influences cross-coupling rates and yields, with microwave-assisted Suzuki reactions on 2-bromoimidazo[1,2-a]pyridines proceeding efficiently with diverse arylboronic acids under palladium catalysis [2].

regioselective coupling C2 vs C3 substitution imidazo[1,2-a]pyridine functionalization

C7 Methyl Ester Enables Orthogonal Carboxylic Acid Derivatization Compared to Ethyl Ester Analogs

The target compound Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate contains a methyl ester at the C7 position, which can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation . In comparison, Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1251033-23-4) employs an ethyl ester at the same position . Methyl esters generally undergo hydrolysis more readily than ethyl esters under mild basic conditions (e.g., LiOH in THF/water) due to reduced steric hindrance, enabling orthogonal deprotection strategies when multiple ester functionalities are present in a synthetic intermediate .

ester hydrolysis amide coupling carboxylic acid derivatization orthogonal protection

Commercially Available in Higher Purity Grade (98%) Versus Standard 95% Grade for Analogs

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is commercially available from multiple vendors in both 95% and 98% purity grades, with ChemScene offering a 98% purity specification . In contrast, the comparator Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1251033-23-4) is listed without a specified purity grade in its primary product documentation . The 98% purity grade reduces the impurity burden in downstream reactions, particularly important for cross-coupling reactions where halogenated impurities can act as catalyst poisons or participate in undesired side reactions that complicate purification .

purity specification procurement grade analytical quality

C2-Bromoimidazo[1,2-a]pyridine Scaffold Appears in FGFR Kinase Inhibitor Patent Claims

The imidazo[1,2-a]pyridine scaffold with a bromine substituent at the C2 position is explicitly claimed in patent literature as a core motif for FGFR (fibroblast growth factor receptor) kinase inhibitors, a validated oncology target [1]. The patent US20120041000A1 describes bicyclic heterocyclyl derivatives of formula (I) wherein imidazo[1,2-a]pyridine serves as the core scaffold, with substitution patterns that include bromine at the C2 position [1]. In contrast, C3-substituted analogs are not prominently featured in this patent class, indicating that the C2 substitution pattern is specifically recognized for FGFR kinase inhibition activity [2].

FGFR kinase oncology kinase inhibitor patent scaffold

Imidazo[1,2-a]pyridine-7-carboxylate Derivatives Demonstrate Subnanomolar Antiparasitic Activity in cGMP-Dependent Protein Kinase Assays

Imidazo[1,2-a]pyridine derivatives bearing modifications at the 7-position have demonstrated subnanomolar in vitro activity against Eimeria parasites through inhibition of a parasite-specific cGMP-dependent protein kinase (PKG) [1]. In a structure-activity relationship study focusing on derivatization of the amine side chain at the imidazopyridine 7-position, several compounds showed subnanomolar potency in vitro and commercial levels of in vivo anticoccidial activity [1]. The target compound Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate contains the 7-carboxylate motif that serves as the anchor point for such amine side chain modifications, whereas analogs lacking the 7-carboxylate group would require alternative synthetic routes to achieve similar derivatization [2].

anticoccidial PKG inhibition antiparasitic Eimeria

Optimal Research and Procurement Scenarios for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate


Medicinal Chemistry: Synthesis of C2-Arylated Imidazo[1,2-a]pyridine Libraries for FGFR Kinase Inhibitor SAR

This compound is ideally suited for medicinal chemistry programs targeting FGFR kinase inhibition, where C2-arylated imidazo[1,2-a]pyridine scaffolds are explicitly claimed in patent literature [1]. The C2 bromine enables Suzuki-Miyaura coupling with diverse arylboronic acids to generate C2-aryl derivatives for structure-activity relationship (SAR) exploration [2]. The C7 methyl ester can be hydrolyzed and further derivatized, enabling two-directional library diversification from a single building block .

Antiparasitic Drug Discovery: Synthesis of 7-Amide Derivatives for cGMP-Dependent Protein Kinase (PKG) Inhibition

The C7 methyl ester serves as a hydrolyzable group to generate the corresponding carboxylic acid, which can be coupled with diverse amines to produce 7-amide derivatives with subnanomolar anticoccidial activity [3]. The C2 bromine remains intact during ester hydrolysis under mild basic conditions, preserving the orthogonal coupling handle for subsequent diversification . This orthogonal reactivity profile supports parallel library synthesis for lead optimization against Eimeria PKG.

Process Chemistry: One-Pot Sequential Functionalization via C2 Suzuki Coupling Followed by C7 Ester Hydrolysis

The compound enables sequential functionalization strategies wherein C2 Suzuki-Miyaura coupling is performed first using the intact methyl ester, followed by mild basic hydrolysis to yield the C2-arylated carboxylic acid [2]. This order of operations preserves the methyl ester during palladium-catalyzed cross-coupling conditions that might otherwise promote premature ester cleavage . The approach minimizes protecting group manipulations and streamlines the synthesis of C2,C7-disubstituted imidazo[1,2-a]pyridines.

Contract Research and Custom Synthesis: Building Block Supply for High-Purity Heterocyclic Intermediates

The compound is available in 98% purity grade from multiple commercial suppliers, meeting the stringent purity requirements for palladium-catalyzed cross-coupling reactions where halogenated impurities can poison catalysts . The dual functional handles (C2 bromine and C7 methyl ester) provide synthetic versatility that reduces the number of distinct building blocks required for library synthesis, optimizing procurement logistics for CROs and pharmaceutical research organizations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.